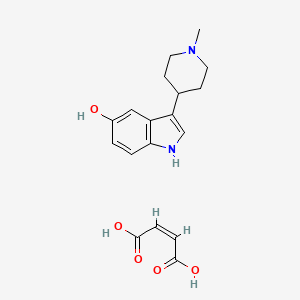
(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Overview
Description
The compound B173, also known as BRL 54443 maleate salt, is a potent serotonin receptor agonist. Its chemical structure is 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt. This compound is primarily used in scientific research due to its significant biological activities .
Mechanism of Action
Target of Action
BRL 54443 maleate is a potent, high affinity, and selective agonist for the serotonin (5-HT) receptor subtypes 5-HT1E and 5-HT1F . These receptors are part of the larger family of 5-HT receptors, which play a key role in various biological and neurological processes.
Mode of Action
As an agonist, BRL 54443 maleate binds to the 5-HT1E and 5-HT1F receptors, mimicking the action of the natural neurotransmitter, serotonin . This binding activates the receptors, triggering a series of biochemical reactions within the cell .
Pharmacokinetics
It is soluble in water up to 50 mg/ml , suggesting that it could be well-absorbed in the body. The compound’s stability at 2-8°C indicates that it may have a relatively stable pharmacokinetic profile.
Result of Action
The activation of 5-HT1E and 5-HT1F receptors by BRL 54443 maleate can lead to various molecular and cellular effects. For instance, it has been suggested that BRL 54443 maleate can induce contraction in the mouse thoracic aorta, likely mediated through stimulation of 5-HT2A receptors . In vivo, BRL 54443 maleate induces an immediate dose-dependent maximal intragastric volume increase .
Action Environment
The action, efficacy, and stability of BRL 54443 maleate can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body . Additionally, its stability at 2-8°C suggests that temperature could also affect its efficacy and stability.
Biochemical Analysis
Biochemical Properties
BRL 54443 maleate interacts with 5-HT1E and 5-HT1F serotonin receptors, displaying a high affinity with pKi values of 8.7 and 9.25 respectively . It also has a weak binding affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors .
Cellular Effects
The cellular effects of BRL 54443 maleate are primarily mediated through its interaction with the 5-HT1E and 5-HT1F serotonin receptors
Molecular Mechanism
BRL 54443 maleate exerts its effects at the molecular level primarily by acting as an agonist for the 5-HT1E and 5-HT1F serotonin receptors . This involves binding interactions with these receptors, potentially leading to their activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B173 involves the reaction of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol with maleic acid to form the maleate salt. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of B173 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to obtain the solid form of B173 .
Chemical Reactions Analysis
Types of Reactions
B173 undergoes several types of chemical reactions, including:
Oxidation: B173 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert B173 into its reduced forms, altering its biological activity.
Substitution: B173 can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
B173 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmacological agents and drug discovery.
Comparison with Similar Compounds
Similar Compounds
BRL 15572: Another serotonin receptor agonist with similar binding properties.
Sumatriptan: A well-known serotonin receptor agonist used in the treatment of migraines.
Ergotamine: A compound with similar receptor activity but different chemical structure.
Uniqueness
B173 is unique due to its high selectivity for the 5-HT1E and 5-HT1F receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its distinct chemical structure also allows for the study of structure-activity relationships in serotonin receptor agonists .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCLXPSKXSYND-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017102 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197333-54-2 | |
| Record name | BRL 54443 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL 54443 maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


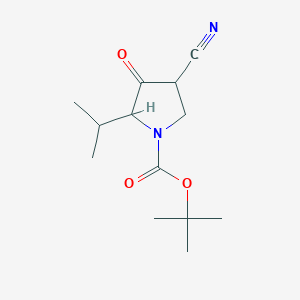
![[4-(Aminomethyl)oxan-4-yl]methanamine](/img/structure/B3220475.png)
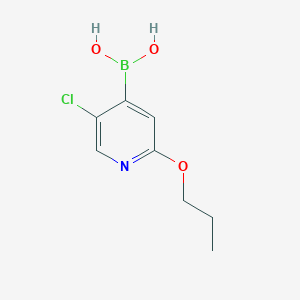

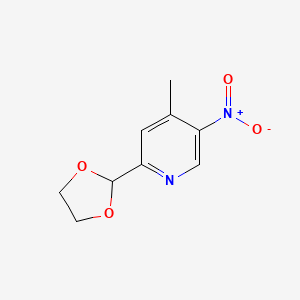
![1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B3220497.png)
![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)
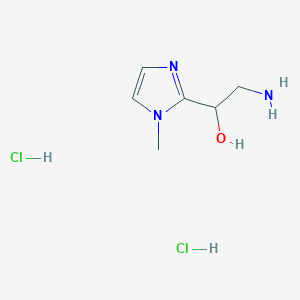
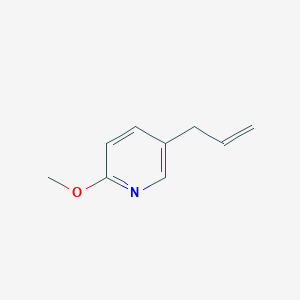
![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
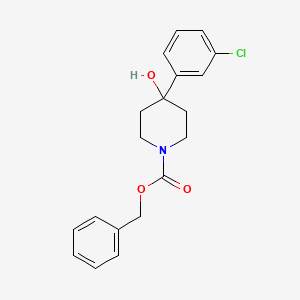
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)
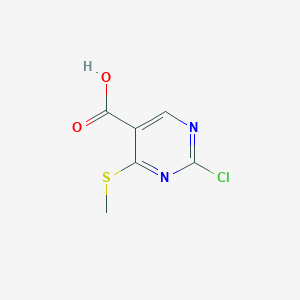
![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)
